molecular formula C7H7ClF2N2 B1420986 2,6-Difluoro-benzamidine hydrochloride CAS No. 304867-43-4

2,6-Difluoro-benzamidine hydrochloride

Cat. No. B1420986
M. Wt: 192.59 g/mol
InChI Key: VXPYBFCNRRWUHE-UHFFFAOYSA-N
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Description

2,6-Difluoro-benzamidine, also known as 2,6-difluorobenzenecarboximidamide, is a chemical compound with the CAS number 762229-49-2 . It has a molecular weight of 156.13 and appears as a brownish-yellow solid .


Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-benzamidine hydrochloride is C7H7ClF2N2 . Its average mass is 192.594 Da and its monoisotopic mass is 192.026581 Da .

Scientific Research Applications

Analytical Methodologies

The development of analytical methodologies utilizing 2,6-Difluoro-benzamidine hydrochloride is a significant area of research. One study detailed the determination of fluorescent trypanocidal diamidines, related compounds to 2,6-Difluoro-benzamidine hydrochloride, in biological samples using quantitative thin-layer chromatography. This method showcased the application in pharmacokinetic studies, highlighting the compound's utility in analytical chemistry for drug tracking and metabolism studies (Gluth, Kaliwoda, & Dann, 1986).

Diagnostic Applications

Research into diagnostic applications of benzamidine derivatives, which include 2,6-Difluoro-benzamidine hydrochloride, has shown promise. A study on the scintigraphic detection of melanoma metastases using a radiolabeled benzamide demonstrated the potential of such compounds in medical imaging. The specific binding to melanoma cells offers a pathway for targeted imaging, aiding in the detection and treatment of cancerous cells (Maffioli et al., 1994).

Antimicrobial Research

The synthesis of Schiff bases derived from pyridine-2,6-carboxamide, a structure related to 2,6-Difluoro-benzamidine hydrochloride, has been explored for their potential antimicrobial properties. These compounds were found to exhibit significant bactericidal and fungicidal activities, comparable to established antibiotics. Such research underscores the potential of 2,6-Difluoro-benzamidine hydrochloride derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Environmental and Pharmaceutical Analysis

Further application is seen in environmental and pharmaceutical analysis. A capillary electrophoresis method was developed for the assay of ximelagatran, employing benzamidine hydrochloride as an internal standard. This method's validation and robustness signify the role of benzamidine derivatives in analytical methodologies, providing a reliable means for drug substance and tablet analysis (Owens et al., 2002).

Safety And Hazards

The safety data sheet for benzamidine hydrochloride hydrate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

2,6-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYBFCNRRWUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673683
Record name 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-benzamidine hydrochloride

CAS RN

304867-43-4
Record name 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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